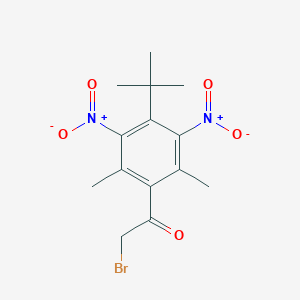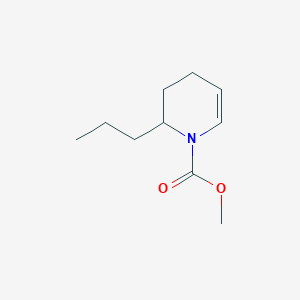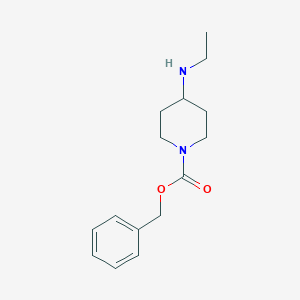
2-(1H-Pyrazol-3-Yl)Pyridine
描述
2-(1H-Pyrazol-3-Yl)Pyridine, also known as PYP, is a heterocyclic organic compound that has gained attention in the scientific community due to its potential applications in various fields. PYP is a pyrazolylpyridine derivative that has been synthesized through various methods and has been extensively studied for its biochemical and physiological effects.
作用机制
The mechanism of action of 2-(1H-Pyrazol-3-Yl)Pyridine is not fully understood, but it is believed to be due to its ability to interact with metal ions, such as copper and zinc. 2-(1H-Pyrazol-3-Yl)Pyridine has been shown to bind to copper ions with high affinity, which may explain its potential use as a fluorescent probe for the detection of copper ions in biological systems. 2-(1H-Pyrazol-3-Yl)Pyridine has also been shown to interact with zinc ions, which may explain its potential use as a therapeutic agent for the treatment of Alzheimer's disease.
生化和生理效应
2-(1H-Pyrazol-3-Yl)Pyridine has been shown to exhibit various biochemical and physiological effects, including its potential as a therapeutic agent for the treatment of cancer, Alzheimer's disease, and Parkinson's disease. 2-(1H-Pyrazol-3-Yl)Pyridine has also been shown to exhibit antioxidant and anti-inflammatory properties, which may contribute to its potential therapeutic effects.
实验室实验的优点和局限性
The advantages of using 2-(1H-Pyrazol-3-Yl)Pyridine in lab experiments include its ease of synthesis, high stability, and potential for use in various fields, such as medicinal chemistry, materials science, and catalysis. The limitations of using 2-(1H-Pyrazol-3-Yl)Pyridine in lab experiments include its potential toxicity and the need for further research to fully understand its mechanism of action and potential applications.
未来方向
There are several future directions for the research of 2-(1H-Pyrazol-3-Yl)Pyridine, including its potential use as a therapeutic agent for the treatment of various diseases, such as cancer, Alzheimer's disease, and Parkinson's disease. 2-(1H-Pyrazol-3-Yl)Pyridine may also have potential applications in materials science and catalysis, as well as in the development of novel fluorescent probes for the detection of metal ions in biological systems. Further research is needed to fully understand the mechanism of action of 2-(1H-Pyrazol-3-Yl)Pyridine and its potential applications in various fields.
科学研究应用
2-(1H-Pyrazol-3-Yl)Pyridine has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and catalysis. In medicinal chemistry, 2-(1H-Pyrazol-3-Yl)Pyridine has been investigated as a potential therapeutic agent for the treatment of various diseases, such as cancer, Alzheimer's disease, and Parkinson's disease. 2-(1H-Pyrazol-3-Yl)Pyridine has also been studied for its potential use as a fluorescent probe for the detection of metal ions, such as copper and zinc, in biological systems. In materials science, 2-(1H-Pyrazol-3-Yl)Pyridine has been investigated for its potential use as a building block for the synthesis of novel materials, such as metal-organic frameworks. In catalysis, 2-(1H-Pyrazol-3-Yl)Pyridine has been studied for its potential use as a catalyst for various chemical reactions, such as the Suzuki-Miyaura coupling reaction.
属性
IUPAC Name |
2-(1H-pyrazol-5-yl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3/c1-2-5-9-7(3-1)8-4-6-10-11-8/h1-6H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKEWOTUTAYJWQJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=CC=NN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30383939, DTXSID201257571 | |
| Record name | 2-(1H-Pyrazol-3-Yl)Pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30383939 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2-Dihydro-2-(3H-pyrazol-3-ylidene)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201257571 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1H-Pyrazol-3-Yl)Pyridine | |
CAS RN |
75415-03-1, 192711-21-0 | |
| Record name | 2-(1H-Pyrazol-3-Yl)Pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30383939 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2-Dihydro-2-(3H-pyrazol-3-ylidene)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201257571 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(1H-Pyrazol-3-yl)pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details









体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![2-Bromo-5-chloro-3-methylbenzo[b]thiophene](/img/structure/B61854.png)


![6-Chloro-9-fluorobenz[g]isoquinoline-5,10-dione](/img/structure/B61863.png)
![tert-butyl 3,4-dihydro-1H-pyrido[3,4-b]indole-2(9H)-carboxylate](/img/structure/B61864.png)
![4-[(E)-but-2-en-2-yl]-1-methylimidazole](/img/structure/B61867.png)

![Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, 2-methyl-, (1S-endo)-(9CI)](/img/structure/B61869.png)
